

# Physical and chemical properties of 4,4-Dimethylvaleric acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4,4-Dimethylpentanoic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of 4,4-Dimethylvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,4-Dimethylvaleric acid, also known as **4,4-dimethylpentanoic acid**. As a branched-chain carboxylic acid, its unique structural characteristics impart specific physical and chemical properties that are of interest in various fields, including organic synthesis and as a building block in drug discovery programs. This document will delve into its molecular structure, physicochemical properties, reactivity, and the analytical principles for its characterization, offering field-proven insights for its practical application.

## Molecular Identity and Structure

4,4-Dimethylvaleric acid is a saturated fatty acid characterized by a five-carbon pentanoic acid backbone with two methyl groups substituted at the C4 position.<sup>[1]</sup> This tert-butyl group at the end of the alkyl chain is a key structural feature that significantly influences its physical and chemical behavior.

Key Identifiers:

- IUPAC Name: **4,4-dimethylpentanoic acid**<sup>[2]</sup>

- Synonyms: 4,4-Dimethylvaleric acid, Neoheptanoic acid[2][3]
- CAS Number: 1118-47-4[4]
- Molecular Formula: C<sub>7</sub>H<sub>14</sub>O<sub>2</sub>[4]
- Molecular Weight: 130.18 g/mol [2][5]
- InChI Key: HMMSZUQCCUWXRA-UHFFFAOYSA-N[1]
- Canonical SMILES: CC(C)(C)CCC(=O)O[2][4]

Caption: 2D Molecular Structure of 4,4-Dimethylvaleric Acid.

## Physicochemical Properties

The physical properties of 4,4-Dimethylvaleric acid are a direct consequence of its molecular structure: a polar carboxylic acid head and a nonpolar, sterically hindered alkyl tail.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid; clear oil.	[1]
Form	Can also be a solid.	[5]
Boiling Point	207.8 °C at 760 mmHg	[6]
Melting Point	81.5 - 82 °C	[7]
Density	~0.938 g/cm <sup>3</sup>	[6]
pKa	4.79 at 18°C	[7]
Water Solubility	Limited/Slightly soluble.	[1][8]
Organic Solvent Solubility	Soluble in organic solvents like ethanol and acetone.	[1][8]
LogP	1.8	[2]

## In-depth Analysis of Properties:

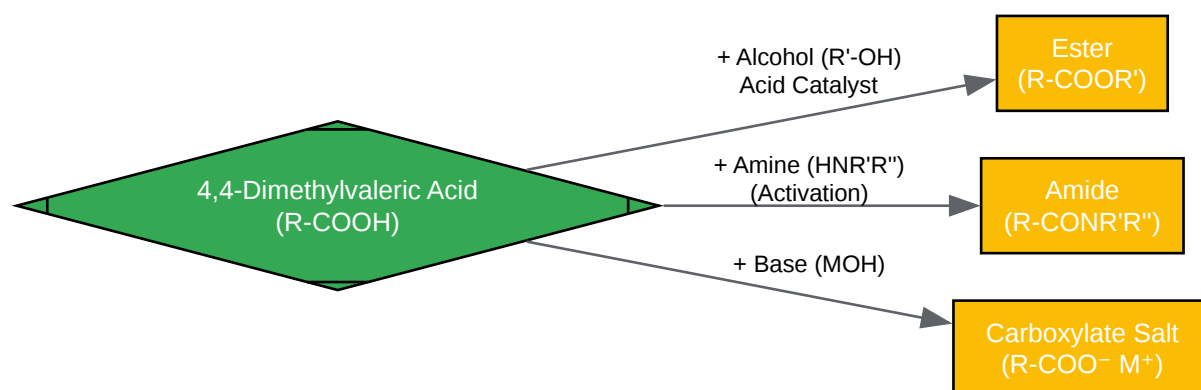
- **Solubility:** The molecule's amphipathic nature dictates its solubility. The carboxylic acid group can form hydrogen bonds with water, but the bulky, hydrophobic C7 alkyl chain outweighs this hydrophilic contribution, leading to limited water solubility.[8] Conversely, it is readily soluble in nonpolar organic solvents.[1][8] The solubility in aqueous solutions can be significantly increased by raising the pH, which deprotonates the carboxylic acid to form the more soluble carboxylate salt.[8]
- **Boiling and Melting Points:** The relatively high boiling point is due to the ability of the carboxylic acid groups to form strong intermolecular hydrogen bonds, creating stable dimers. The melting point indicates that it can exist as a solid at or near room temperature, a crucial consideration for handling and storage.
- **Acidity (pKa):** With a pKa of approximately 4.79, it is a weak acid, typical of short-chain carboxylic acids.[7] This acidity is central to its chemical reactivity, particularly in acid-base reactions and nucleophilic acyl substitution.

## Chemical Reactivity and Profile

As a carboxylic acid, 4,4-Dimethylvaleric acid undergoes reactions characteristic of this functional group. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.

- **Acid-Base Reactions:** It readily reacts with bases to form carboxylate salts, a property often exploited to enhance aqueous solubility.
- **Esterification:** In the presence of an acid catalyst, it reacts with alcohols to form esters. This is a fundamental transformation for creating derivatives with varied properties.
- **Amidation:** It can be converted to amides through reaction with amines, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride) to proceed efficiently.

These reactions make it a versatile intermediate in organic synthesis.[1]



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Caption: Key reaction pathways of 4,4-Dimethylvaleric acid.

## Principles of Experimental Characterization

Validating the identity and purity of 4,4-Dimethylvaleric acid relies on standard analytical techniques. The choice of method is dictated by the property being measured, and the interpretation of the results requires an understanding of the underlying chemical principles.

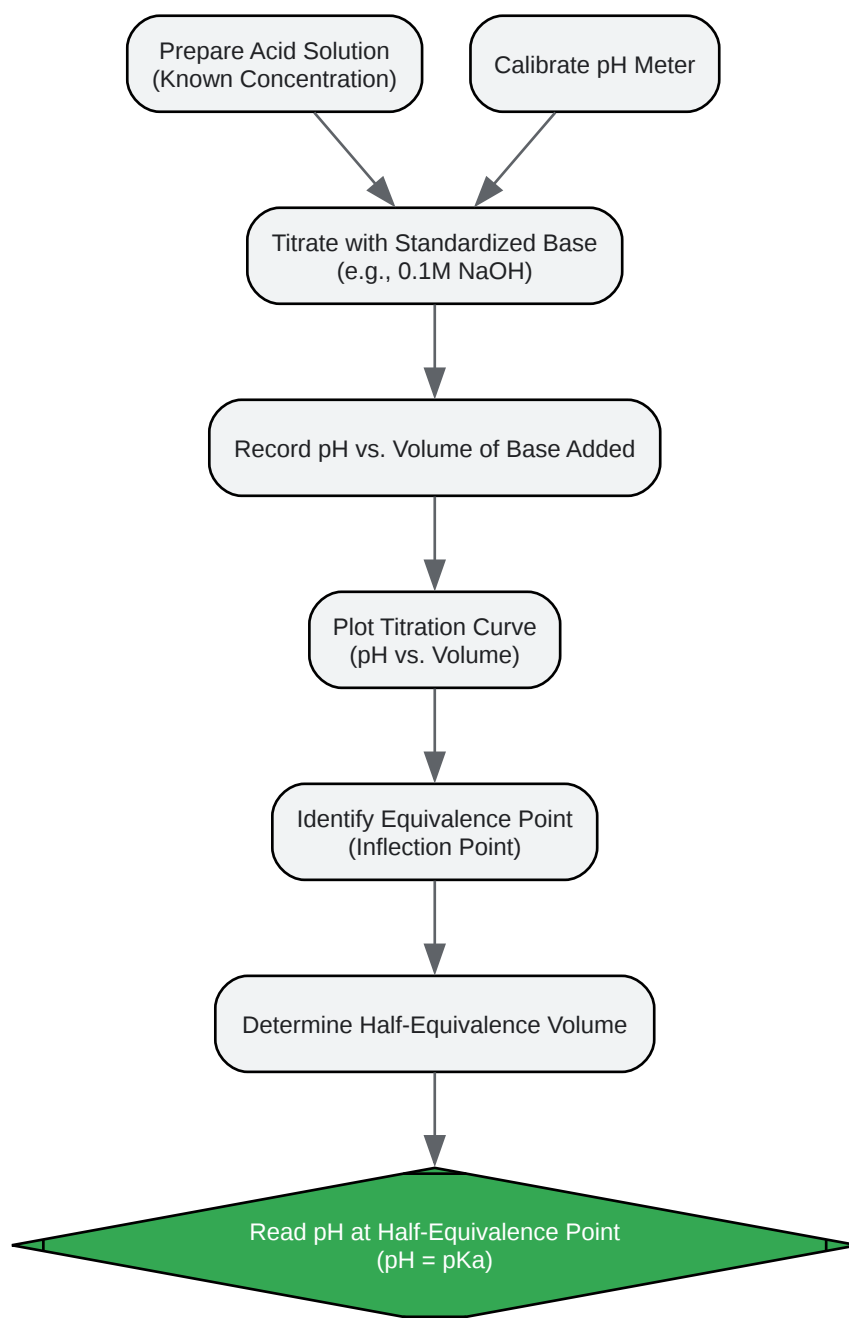
### Protocol Pillar 1: pKa Determination via Potentiometric Titration

**Causality:** The pKa is the pH at which the acid is 50% dissociated. This point can be precisely determined by monitoring the pH of a solution of the acid as a strong base of known concentration is added. The resulting titration curve has an inflection point at the equivalence point, and the pKa is equal to the pH at the half-equivalence point.

**Methodology:**

- **Preparation:** Accurately weigh a sample of 4,4-Dimethylvaleric acid and dissolve it in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
- **Titration:** Place a calibrated pH electrode in the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.

- Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the point of steepest slope). The volume of titrant at the half-equivalence point corresponds to the pKa of the acid.



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Caption: Workflow for determining pKa via potentiometric titration.

## Protocol Pillar 2: Spectroscopic Identification

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a sharp singlet integrating to 9 protons for the three equivalent methyl groups of the tert-butyl moiety, along with two distinct multiplets for the two methylene ( $-\text{CH}_2-$ ) groups in the chain. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each unique carbon atom, including the carbonyl carbon ( $\text{C}=\text{O}$ ) at a characteristic downfield position, the quaternary carbon of the tert-butyl group, and the carbons of the methyl and methylene groups.
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by two key features: a very broad absorption band in the  $2500\text{--}3300\text{ cm}^{-1}$  region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, and a strong, sharp absorption band around  $1700\text{--}1725\text{ cm}^{-1}$ , corresponding to the  $\text{C}=\text{O}$  (carbonyl) stretching vibration.
- Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak corresponding to its molecular weight ( $130.18\text{ g/mol}$ ), along with characteristic fragmentation patterns resulting from the loss of functional groups.

## Safety and Handling

As with any chemical reagent, proper handling of 4,4-Dimethylvaleric acid is essential. Based on available safety data, it is considered an irritant.

- Hazards: May cause skin and eye irritation.<sup>[1]</sup> Some data sheets indicate it can cause severe skin burns and eye damage.<sup>[9]</sup> It may also cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.<sup>[10][11]</sup>
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.<sup>[10]</sup> Avoid contact with skin and eyes.<sup>[11]</sup>
- Storage: Store in a tightly closed container in a cool, well-ventilated place.<sup>[10]</sup>

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

## Applications and Relevance

4,4-Dimethylvaleric acid serves primarily as a specialized building block in organic synthesis.<sup>[1]</sup>

- **Chemical Intermediate:** Its structure can be incorporated into larger molecules to introduce a sterically hindered, nonpolar moiety. This is valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
- **Drug Development:** In drug design, the tert-butyl group is often used to increase metabolic stability by blocking sites susceptible to enzymatic oxidation. Incorporating 4,4-Dimethylvaleric acid or its derivatives can therefore be a strategic choice to improve the pharmacokinetic profile of a drug candidate.
- **Other Industrial Uses:** It has potential applications in the formulation of surfactants, lubricants, and plasticizers, where its branched structure can modify physical properties like viscosity and surface tension.<sup>[1]</sup>

## Conclusion

4,4-Dimethylvaleric acid is a structurally distinct carboxylic acid whose properties are dominated by the interplay between its acidic functional group and its bulky hydrophobic tail. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its effective and safe use in research and development. Its utility as a synthetic intermediate, particularly for introducing metabolic stability in drug candidates, ensures its continued relevance in the chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [Physical and chemical properties of 4,4-Dimethylvaleric acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7827397#physical-and-chemical-properties-of-4-4-dimethylvaleric-acid]

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